4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple chlorine atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1006322-87-7 |
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Molecular Formula |
C26H24Cl2N2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H24Cl2N2/c1-15-6-9-20(12-18(15)4)25-24(28)26(21-10-7-16(2)19(5)13-21)30(29-25)22-11-8-17(3)23(27)14-22/h6-14H,1-5H3 |
InChI Key |
OEDPHCFCXLHSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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